ARRY-300 (MEK300)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ARRY-300, also know as MET300, is a potent MET inhibitor, currently in clinical trials.
科学的研究の応用
1. Therapeutic Potential in Cancer Treatment
ARRY-300, as part of the ARRY series, has been studied for its potential in treating various cancers. For example, ARRY-543, a related compound, was investigated for its efficacy against tumors driven by EGFR and ErbB2 receptors. This study found that ARRY-543, at certain doses, could inhibit these targets and showed preliminary evidence of clinical activity, including long-lasting stable disease in some patients (Rothenberg et al., 2007). Similarly, ARRY-334543, another related compound, was assessed for safety and pharmacokinetics in patients with advanced solid tumors (Hotte et al., 2009).
2. Application in Advanced Solid Tumors
ARRY-382, part of the same series, was combined with pembrolizumab to evaluate its safety and preliminary efficacy in patients with advanced solid tumors. This study showed that ARRY-382 was well-tolerated, and some patients achieved stable disease for significant durations (Johnson et al., 2022).
3. Potential in Treating Myelodysplastic Syndromes
ARRY-614, another compound in the ARRY series, was tested as a dual inhibitor of p38 MAPK and Tie2 in patients with low or intermediate-1 risk myelodysplastic syndromes. The study found that ARRY-614 was well tolerated and showed sufficient activity to warrant further evaluation (Garcia-Manero et al., 2014).
特性
製品名 |
ARRY-300 (MEK300) |
---|---|
分子式 |
C9H15ClN2O2 |
外観 |
Solid powder |
同義語 |
ARRY300; ARRY 300; ARRY-300; MEK300; MEK-300; MEK 300.; NONE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。